molecular formula C14H16N2O3 B6974478 4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide

4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide

Cat. No.: B6974478
M. Wt: 260.29 g/mol
InChI Key: GBYDJOADQBQMMR-UHFFFAOYSA-N
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Description

4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a cyano group, a hydroxymethyl oxetane ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide typically involves multiple steps, starting from commercially available precursorsThe cyano group can be introduced through nucleophilic substitution reactions using appropriate cyanating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-cyano-N-[[3-(formyl)oxetan-3-yl]methyl]-2-methylbenzamide, while reduction of the cyano group can produce 4-amino-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide .

Scientific Research Applications

4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-benzamide: Lacks the methyl group on the benzamide core.

    4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-ethylbenzamide: Contains an ethyl group instead of a methyl group.

Uniqueness

4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide is unique due to the combination of its structural features, including the oxetane ring, cyano group, and methyl-substituted benzamide core.

Properties

IUPAC Name

4-cyano-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-4-11(5-15)2-3-12(10)13(18)16-6-14(7-17)8-19-9-14/h2-4,17H,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYDJOADQBQMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)NCC2(COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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